3-(Difluoromethyl)-3-fluoropyrrolidine
Description
3-(Difluoromethyl)-3-fluoropyrrolidine (molecular formula: C₅H₈F₃N) is a fluorinated pyrrolidine derivative characterized by a unique fluorination pattern: a difluoromethyl (-CF₂H) group and a fluorine atom are both attached to the 3-position of the pyrrolidine ring. Its hydrochloride salt form enhances solubility and stability, making it a candidate for pharmaceutical applications . The compound’s SMILES notation is C1CNCC1(C(F)F)F, and its InChIKey is YYVRBTHOXCPLTR-UHFFFAOYSA-N, reflecting its stereoelectronic properties . Fluorination at the 3-position is critical for modulating lipophilicity, metabolic stability, and target binding, as seen in other fluorinated bioactive molecules .
Properties
IUPAC Name |
3-(difluoromethyl)-3-fluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-4(7)5(8)1-2-9-3-5/h4,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVRBTHOXCPLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901023193 | |
| Record name | 3-(Difluoromethyl)-3-fluoropyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566021-07-5 | |
| Record name | 3-(Difluoromethyl)-3-fluoropyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 3-(Difluoromethyl)-3-fluoropyrrolidine is the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, contributing to the production of ATP, the energy currency of the cell.
Mode of Action
This compound interacts with its target, succinate dehydrogenase, by inhibiting its activity. This inhibition disrupts the normal functioning of the citric acid cycle, leading to an energy deficit within the cell.
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle, a crucial biochemical pathway for energy production. The downstream effects include a decrease in ATP production, leading to energy deficits that can affect various cellular processes.
Pharmacokinetics
The presence of fluorine in the compound could potentially enhance its metabolic stability and bioavailability. Fluorine’s unique physicochemical properties, such as high electronegativity and small atomic size, can augment the potency, selectivity, and pharmacokinetics of drugs.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve energy deficits due to the inhibition of succinate dehydrogenase. This can lead to the disruption of various cellular processes that rely on ATP for energy.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the stability of the compound could potentially be enhanced by the presence of the difluoromethyl group.
Biochemical Analysis
Biochemical Properties
3-(Difluoromethyl)-3-fluoropyrrolidine plays a crucial role in various biochemical reactions, particularly in the context of enzyme interactions and protein binding. The compound’s fluorinated groups enhance its ability to form strong hydrogen bonds and electrostatic interactions with enzymes and proteins. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction .
Additionally, this compound has been shown to interact with other biomolecules such as nucleic acids and lipids. Its ability to form stable complexes with these molecules can influence various biochemical pathways, including those involved in cellular signaling and metabolism .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades . These changes can affect various cellular functions, including cell proliferation, differentiation, and apoptosis.
Furthermore, this compound has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of genes involved in critical cellular processes, such as cell cycle regulation and metabolic pathways . The compound’s influence on cellular metabolism is also notable, as it can alter the activity of metabolic enzymes and affect the flux of metabolites through various biochemical pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is its ability to bind to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity . For instance, the compound can inhibit the activity of certain cytochrome P450 enzymes by forming a stable complex with the enzyme’s active site, thereby preventing the metabolism of its substrates .
In addition to enzyme inhibition, this compound can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity. This dual ability to inhibit or activate enzymes makes it a versatile tool in biochemical research and drug development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of byproducts that may have different biochemical properties and effects on cells.
Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function. These effects include alterations in cell signaling pathways, gene expression, and metabolic activity, which can impact overall cellular health and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been found to exert beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Threshold effects have been observed in animal studies, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity . These findings highlight the importance of careful dosage optimization in the use of this compound for therapeutic and research applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical properties . Additionally, it can influence metabolic flux by altering the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle .
The effects of this compound on metabolite levels have been studied using advanced metabolomic techniques, revealing changes in the concentrations of various metabolites in response to the compound . These changes can provide insights into the compound’s impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments.
The localization and accumulation of this compound within cells can influence its biochemical effects and interactions with biomolecules . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in therapeutic and research applications.
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria, through various targeting signals and post-translational modifications . These localization signals ensure that the compound reaches its intended site of action, where it can exert its biochemical effects.
The activity of this compound can be influenced by its subcellular localization, as different cellular compartments provide distinct microenvironments that can modulate the compound’s interactions with biomolecules . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.
Biological Activity
3-(Difluoromethyl)-3-fluoropyrrolidine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of difluoromethyl and fluorine substituents on the pyrrolidine ring enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
The molecular formula of this compound is CHClFN, with a molecular weight of 175.6 g/mol. The compound is typically synthesized through difluoromethylation and fluorination of pyrrolidine derivatives, which can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution.
| Property | Value |
|---|---|
| CAS No. | 2624135-98-2 |
| Molecular Formula | CHClFN |
| Molecular Weight | 175.6 g/mol |
| Purity | ≥95% |
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The difluoromethyl and fluorine groups can form strong hydrogen bonds with enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction may lead to alterations in cellular processes such as proliferation, apoptosis, and metabolic regulation.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of fluorinated compounds, including derivatives similar to this compound. For instance, compounds with similar fluorinated structures have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL . Such findings suggest that the incorporation of fluorine atoms can enhance the antimicrobial efficacy of pyrrolidine derivatives.
Antiproliferative Activity
Fluorinated compounds have also been evaluated for their antiproliferative effects against various cancer cell lines. In related research, certain fluorinated pyrrolidine derivatives exhibited significant antiproliferative activity against breast, colon, and lung cancer cell lines. The mechanism behind this activity is believed to involve disruption of cellular signaling pathways essential for cancer cell survival and proliferation .
Case Studies
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial activity of several fluoro-substituted salicylanilide derivatives against S. aureus. Compounds with similar structural motifs to this compound demonstrated enhanced potency, indicating that modifications at specific positions can lead to improved biological activity .
- Cancer Cell Line Studies : Another study focused on evaluating the antiproliferative effects of synthesized fluorinated triazines against various cancer cell lines. The results indicated that specific substitutions could significantly enhance the compounds' efficacy in inhibiting cancer cell growth, suggesting a promising avenue for further exploration in drug design .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-(difluoromethyl)-3-fluoropyrrolidine with key analogs:
Impact of Fluorination on Physicochemical Properties
- Lipophilicity : The difluoromethyl group in This compound increases lipophilicity compared to 3,3-difluoropyrrolidine (logP ~1.2 vs. ~0.8), enhancing membrane permeability .
- Metabolic Stability : Fluorination at C3 reduces oxidative metabolism, as seen in analogs like 3-fluoropyrrolidine, which show prolonged half-lives in hepatic microsomes .
Preparation Methods
Synthesis via Azomethine Ylide 1,3-Dipolar Cycloaddition
A prominent method for synthesizing 3-fluoropyrrolidines and 3,3-difluoropyrrolidines, including 3-(Difluoromethyl)-3-fluoropyrrolidine, involves the 1,3-dipolar cycloaddition of azomethine ylides with vinyl fluorides or vinyl difluorides. This approach was reported by McAlpine et al. (2015) and allows access to these fluorinated pyrrolidines with good versatility.
- Reaction Overview : Azomethine ylides, generated in situ, undergo cycloaddition with vinyl fluorides or difluorides to form the pyrrolidine ring bearing fluorine substituents at the 3-position.
- Scope : Vinyl fluorides within α,β-unsaturated, styrenyl, and enol ether systems have successfully participated, expanding the synthetic utility.
- Advantages : The vinyl fluorides used are relatively easy to synthesize, making this route accessible and adaptable.
- Experimental Details : The supporting information of the study provides detailed HRMS and NMR data confirming the structure of the fluorinated pyrrolidines obtained.
| Parameter | Details |
|---|---|
| Key reactants | Azomethine ylide, vinyl fluorides/difluorides |
| Reaction type | 1,3-Dipolar cycloaddition |
| Substrate scope | α,β-unsaturated, styrenyl, enol ether vinyl fluorides |
| Product | 3-Fluoropyrrolidines and 3,3-difluoropyrrolidines |
| Characterization techniques | HRMS, NMR |
Difluoromethylation of Pyrrolidine Derivatives
Another synthetic route involves the direct difluoromethylation of pyrrolidine derivatives. This method is commonly employed in industrial and laboratory settings for the preparation of this compound hydrochloride.
- General Approach : Pyrrolidine or its derivatives are reacted with difluoromethylating agents under controlled conditions.
- Catalysts and Solvents : The reaction typically requires catalysts and specific solvents optimized for yield and selectivity.
- Industrial Scale : Large-scale production uses advanced catalytic systems and continuous flow reactors to enhance efficiency and reproducibility.
- Reaction Conditions : While exact reagents and conditions vary, the process generally involves careful control of temperature and stoichiometry to avoid side reactions.
- Molecular Formula : The hydrochloride salt form has the formula C₅H₈F₃N·HCl with a molecular weight of 175.57 g/mol.
| Parameter | Details |
|---|---|
| Starting material | Pyrrolidine or derivatives |
| Key reagent | Difluoromethylating agent(s) |
| Catalysts | Various, depending on process |
| Solvents | Optimized for reaction efficiency |
| Product form | This compound hydrochloride |
| Industrial method | Continuous flow reactors, catalytic systems |
| Molecular weight | 175.57 g/mol |
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Azomethine ylide cycloaddition | 1,3-dipolar cycloaddition with vinyl fluorides | Versatile, mild conditions, good yields | Requires synthesis of vinyl fluorides |
| Difluoromethylation of pyrrolidine derivatives | Direct difluoromethylation using specialized reagents | Industrial scalability, well-optimized | Requires catalysts, controlled conditions |
| Multi-step fluorinated proline synthesis | Stepwise fluorination and ring modification | Precise stereochemical control | Complex, lengthy synthesis |
Q & A
What are the optimal reaction conditions for synthesizing 3-(difluoromethyl)-3-fluoropyrrolidine, and how do variations in catalysts or solvents affect yield?
Basic Research Focus : Synthesis Optimization
Methodological Answer :
The synthesis of fluorinated pyrrolidines typically involves nucleophilic substitution or cyclization reactions. For example, in analogous fluorinated heterocycles, K₂CO₃ in acetonitrile (CH₃CN) at 25°C achieved yields up to 92% under specific molar ratios (e.g., 1.5:1.0:1.5 for reactants) . Catalysts like Cs₂CO₃ or Na₂CO₃ may reduce efficiency (e.g., 46% and 38% yields, respectively), while polar aprotic solvents like THF or DCM yield intermediate results (84% and 53%, respectively). For this compound, similar protocols using fluorinating agents (e.g., Selectfluor) under inert atmospheres are recommended, with rigorous monitoring via ¹⁹F NMR to track fluorination efficiency .
How does the stereoelectronic effect of the difluoromethyl group influence the conformational stability of this compound?
Advanced Research Focus : Conformational Analysis
Methodological Answer :
The difluoromethyl group introduces significant steric and electronic effects due to fluorine’s high electronegativity. In fluorinated pyrrolidines, the gauche effect between C-F bonds can restrict ring puckering, as observed in X-ray crystallography and DFT calculations. For instance, in related fluorinated uridine analogues, 2',3'-difluoro substitution locked the sugar ring into a North-type conformation . For this compound, dynamic NMR studies (VT-NMR) combined with computational modeling (e.g., Gaussian or ORCA) are essential to map energy barriers between conformers and identify dominant puckering modes .
What analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
Basic Research Focus : Analytical Characterization
Methodological Answer :
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are critical. For example, HRMS with ESI+ ionization can confirm molecular ions (e.g., [M+H]⁺), while ¹⁹F NMR resolves distinct fluorinated positions (δ −180 to −220 ppm for CF₂ groups). Purity assessment via HPLC (e.g., C18 column, acetonitrile/water gradient) should achieve >95% purity, as demonstrated for structurally similar fluorinated pyrazoles . Contaminants like unreacted precursors or dehalogenated byproducts require GC-MS or LC-MS/MS for trace detection .
How do fluorination patterns in this compound affect its metabolic stability in preclinical studies?
Advanced Research Focus : ADME Profiling
Methodological Answer :
Fluorination often enhances metabolic stability by blocking oxidative metabolism. For example, in fluorinated pharmaceuticals, CF₃ or CF₂ groups reduce CYP450-mediated degradation by up to 50% compared to non-fluorinated analogues . For this compound, in vitro assays using liver microsomes (human/rat) with LC-MS-based metabolite identification are recommended. Parallel studies with deuterated or non-fluorinated controls can isolate fluorination-specific effects .
What strategies resolve contradictions in biological activity data for this compound derivatives across different assay systems?
Advanced Research Focus : Data Contradiction Analysis
Methodological Answer :
Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or off-target interactions. For fluorinated compounds, validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics directly. For example, fluorinated kinase inhibitors showed variable IC₅₀ values in cell-based vs. cell-free assays due to membrane permeability differences . Standardize protocols using reference compounds (e.g., staurosporine for kinases) and employ orthogonal assays (e.g., CRISPR-mediated target knockout) to confirm mechanism .
How can computational modeling predict the docking interactions of this compound with biological targets?
Advanced Research Focus : Molecular Docking
Methodological Answer :
Molecular dynamics (MD) simulations and docking (e.g., AutoDock Vina, Schrödinger Suite) can model fluorine’s role in target binding. Fluorine’s van der Waals radius (1.47 Å) and hydrophobic character favor interactions with aromatic residues (e.g., Phe, Tyr) in binding pockets. For example, in fluorinated protease inhibitors, CF₂ groups formed halogen bonds with backbone carbonyls, improving binding affinity by ~2 kcal/mol . Use crystal structures (PDB) of homologous targets to guide simulations, and validate predictions with mutagenesis studies .
What are the challenges in scaling up the synthesis of this compound for in vivo studies?
Basic Research Focus : Process Chemistry
Methodological Answer :
Scale-up challenges include exothermic fluorination reactions and purification of volatile byproducts. For example, batch reactors with controlled temperature (−10°C to 25°C) and inert gas purging mitigate safety risks. Continuous flow systems improve heat dissipation for reactions involving HF or Selectfluor . Final purification via fractional distillation or preparative HPLC (C18 columns, methanol/water eluents) ensures >98% purity for pharmacokinetic studies .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
